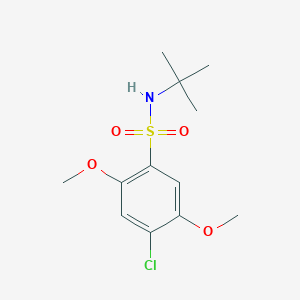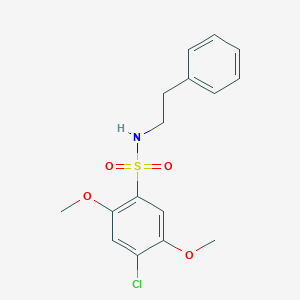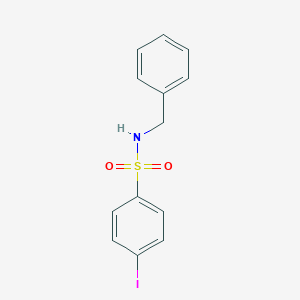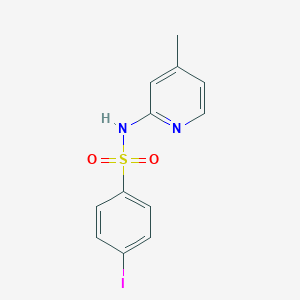![molecular formula C19H18N2O3S B273583 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone, also known as BSI-201, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been identified as a potential target for cancer therapy.
Mecanismo De Acción
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone binds to the catalytic domain of PARP and prevents its enzymatic activity. This leads to the accumulation of DNA damage, which activates cell death pathways and ultimately results in the death of cancer cells. This compound has also been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its role in cancer therapy, this compound has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to have anti-inflammatory effects in preclinical models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has several advantages as a research tool. It is a potent and specific inhibitor of PARP, which allows for the study of PARP-dependent processes in cells and tissues. However, this compound has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. Additionally, its potency can make it difficult to use at low concentrations, which can limit its utility in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone. One area of interest is the development of combination therapies that incorporate this compound with other drugs, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to this compound, which could help to personalize treatment for cancer patients. Finally, there is ongoing research into the development of new PARP inhibitors that may have improved potency, selectivity, and pharmacokinetic properties compared to this compound.
Métodos De Síntesis
The synthesis of 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone involves the reaction of 1H-indole-3-carboxaldehyde with 2-nitroethanethiol in the presence of a base, followed by reduction of the resulting product with sodium borohydride and subsequent acetylation with acetic anhydride. The final product is purified by column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has been extensively studied for its potential use in cancer therapy. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death. This compound has been shown to be a potent inhibitor of PARP and has demonstrated efficacy in preclinical models of cancer, including breast, ovarian, and prostate cancer.
Propiedades
Fórmula molecular |
C19H18N2O3S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-[3-(1-benzylsulfanyl-2-nitroethyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C19H18N2O3S/c1-14(22)20-11-17(16-9-5-6-10-18(16)20)19(12-21(23)24)25-13-15-7-3-2-4-8-15/h2-11,19H,12-13H2,1H3 |
Clave InChI |
KANSZVHXVDUCCT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
SMILES canónico |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)


![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)